Nickel hexafluorosilicate

Content Navigation

CAS Number

Product Name

IUPAC Name

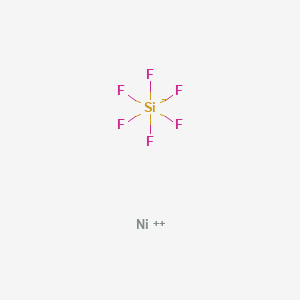

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nickel hexafluorosilicate is an inorganic compound with the chemical formula . It is classified as a nickel(II) salt of hexafluorosilicic acid. This compound appears as a solid and is known for its distinctive properties, including its high solubility in water and its potential to form hydrates. Nickel hexafluorosilicate is primarily used in various industrial applications, particularly in the fields of electroplating and as a precursor for nickel-containing materials.

- Reduction Reactions: It can react with reducing agents such as hydrogen gas to produce elemental nickel and silicon tetrafluoride:This reaction illustrates the compound's ability to release elemental nickel under specific conditions .

- Metathesis Reactions: Nickel hexafluorosilicate can be synthesized through metathesis reactions, where it is formed by reacting nickel sulfate with potassium hexafluorosilicate:This method highlights its utility in synthesizing other nickel compounds .

Nickel hexafluorosilicate exhibits biological activity that warrants attention, particularly concerning its potential health effects. It has been noted to cause allergic reactions, including skin sensitization and respiratory issues upon exposure. The compound is classified as a potential allergen, which may lead to symptoms such as asthma or skin irritation in sensitive individuals .

The primary method for synthesizing nickel hexafluorosilicate involves a metathesis reaction between nickel sulfate and potassium hexafluorosilicate. This reaction typically occurs in an aqueous solution, allowing for the efficient formation of the desired compound. Other methods may include:

- Direct Fluorination: Although less common, direct fluorination techniques can also yield nickel hexafluorosilicate.

- Precipitation Methods: In some cases, precipitation from solutions containing nickel ions and hexafluorosilicate ions can be employed.

Research on the interactions of nickel hexafluorosilicate with biological systems has shown that it can affect cellular processes due to its metal ion content. Studies indicate that exposure can lead to oxidative stress and inflammation in biological tissues. Furthermore, its interactions with other compounds in environmental contexts raise concerns about its toxicity and environmental impact .

Several compounds are structurally or functionally similar to nickel hexafluorosilicate. These include:

- Cobalt Hexafluorosilicate: Similar in structure but contains cobalt instead of nickel.

- Copper Hexafluorosilicate: Contains copper ions and shares some properties with nickel hexafluorosilicate.

- Zinc Hexafluorosilicate: A zinc-containing analog that exhibits different solubility and reactivity profiles.

Comparison TableCompound Metal Ion Solubility Biological Activity Nickel Hexafluorosilicate Nickel High Allergic reactions Cobalt Hexafluorosilicate Cobalt Moderate Toxicity concerns Copper Hexafluorosilicate Copper High Moderate toxicity Zinc Hexafluorosilicate Zinc High Low toxicity

| Compound | Metal Ion | Solubility | Biological Activity |

|---|---|---|---|

| Nickel Hexafluorosilicate | Nickel | High | Allergic reactions |

| Cobalt Hexafluorosilicate | Cobalt | Moderate | Toxicity concerns |

| Copper Hexafluorosilicate | Copper | High | Moderate toxicity |

| Zinc Hexafluorosilicate | Zinc | High | Low toxicity |

Nickel hexafluorosilicate stands out due to its specific applications in electroplating and unique biological interactions compared to these similar compounds. Its ability to form hydrates also differentiates it within this group of fluorosilicates.

GHS Hazard Statements

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350i: May cause cancer by inhalation [Danger Carcinogenicity];

H360D ***: May damage the unborn child [Danger Reproductive toxicity];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard